molecular formula C7H2BrClF3I B6339769 5-Bromo-3-chloro-2-iodobenzotrifluoride CAS No. 1027512-67-9

5-Bromo-3-chloro-2-iodobenzotrifluoride

Cat. No.: B6339769
CAS No.: 1027512-67-9
M. Wt: 385.35 g/mol
InChI Key: ACCMKKSMXKXGAN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-iodobenzotrifluoride: is an organic compound with the molecular formula C7H2BrClF3I and a molecular weight of 385.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-iodobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. The process may include the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine or a brominating agent.

    Chlorination: Introduction of a chlorine atom using chlorine gas or a chlorinating agent.

    Iodination: Introduction of an iodine atom using iodine or an iodinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted benzotrifluoride derivatives.

    Oxidation Products: Compounds with higher oxidation states of halogens.

    Reduction Products: Compounds with lower oxidation states of halogens.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in pharmaceutical research and drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-iodobenzotrifluoride involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group allows it to participate in diverse chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

  • 5-Bromo-3-chloro-2-fluorobenzotrifluoride
  • 5-Bromo-3-chloro-2-iodobenzene
  • 5-Bromo-3-chloro-2-iodotoluene

Uniqueness:

  • The presence of three different halogen atoms (bromine, chlorine, and iodine) along with a trifluoromethyl group makes 5-Bromo-3-chloro-2-iodobenzotrifluoride unique. This combination of substituents provides distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-1-chloro-2-iodo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMKKSMXKXGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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